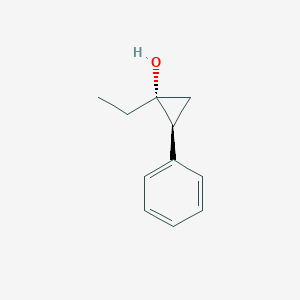

(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol” is a compound with a cyclopropane core, which is a three-membered ring, and has an ethyl and a phenyl group attached to it . The (1R,2S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The R/S system is a way to unambiguously describe the configuration of the molecule .

Molecular Structure Analysis

The molecular structure of “this compound” can be determined using methods such as X-ray diffraction analysis . The R/S nomenclature is used to name the enantiomers of a chiral compound . The stereocenters are labeled as R or S, based on the Cahn-Ingold-Prelog rules .Wissenschaftliche Forschungsanwendungen

Cyclopropane Derivatives in Plant Physiology and Biochemistry

Cyclopropane derivatives, such as 1-Methylcyclopropene (1-MCP), have been extensively studied for their role in plant physiology, particularly in ethylene inhibition. 1-MCP is known to bind to the ethylene receptor in plants, preventing ethylene from triggering processes associated with ripening and senescence. This action is beneficial in extending the shelf life of fruits and vegetables, reducing waste, and improving economic outcomes for farmers and distributors.

- 1-MCP's application varies widely across different types of fruits and vegetables, indicating the compound's versatility in agricultural science. For instance, it has been shown to delay ripening in apples, avocados, bananas, and other climacteric fruits by inhibiting ethylene perception (Watkins, 2006; Blankenship & Dole, 2003).

Cyclopropane Derivatives in Polymer Chemistry

Cyclopropane derivatives have also found applications in polymer chemistry. For example, enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives in aqueous medium using horseradish peroxidase has been explored. This approach demonstrates the utility of cyclopropane derivatives in synthesizing novel polymeric materials, which could have various industrial applications (Pang, Ritter, & Tabatabai, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-11(12)8-10(11)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAJPVWJLAFLDE-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@H]1C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)

![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2688525.png)

![3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2688540.png)